7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
7-(2-Aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core with a 2-aminoethyl substituent at the 7-position. Its molecular formula is C₁₁H₁₁N₅O, with a molecular weight of 229.24 g/mol . This compound has been cataloged but is currently listed as discontinued in commercial sources, limiting its accessibility for further study .
Properties
IUPAC Name |
11-(2-aminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10/h1-2,4-5,7H,3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFTYBNQXHKNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthetic Strategies
The core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone scaffold is typically constructed through multi-step cyclization reactions involving hydrazine derivatives, β-dicarbonyl compounds, and nitrogen-containing reagents.
Pyrazole Ring Formation:
The initial step often involves the formation of the pyrazole ring by condensation of hydrazine or hydrazone derivatives with β-ketoesters or β-diketones. This reaction creates substituted pyrazoles, which serve as key intermediates for further cyclization.Pyrimidine Ring Construction:
Following pyrazole synthesis, the pyrimidine ring is formed via cyclization reactions involving carbodiimides, isocyanates, or amides/ureas. These reagents react with functional groups on the pyrazole intermediate, facilitating ring closure under acid/base catalysis or elevated temperatures.One-Pot Cyclization and Halogenation:
Sikdar et al. (2023) demonstrated a one-pot cyclization method where amino pyrazoles react with enaminones or chalcones in the presence of potassium persulfate and sodium halides. This method efficiently constructs the pyrazolo[1,5-a]pyrimidine core and introduces halogen atoms at specific positions, showcasing mild conditions and good yields.
Specific Preparation of 7-(2-aminoethyl) Substituted Derivatives
Direct literature on the exact synthesis of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is limited. However, related synthetic protocols for pyrazolo-pyrimidine derivatives with aminoalkyl substituents provide a blueprint:
Aminoalkylation of Pyrazolo[1,5-a]pyrimidinones:
The introduction of the 2-aminoethyl group at position 7 can be achieved through nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde functionality at the 7-position. This approach is consistent with methods used for preparing 7-substituted pyrazolo[1,5-a]pyrimidines reported in patent US9447106B2, which describes functionalization at the 7-position with aminoalkyl groups.Reflux Condensation with Aminoalkyl Precursors:
Analogous to the synthesis of 7-substituted pyrazolopyrimidines via refluxing intermediates with amino-functionalized aldehydes or amines in solvents like DMF with catalytic bases (e.g., piperidine), this method yields the desired aminoethyl substitution.
Representative Synthetic Procedure (Generalized)
Analytical and Spectroscopic Characterization
NMR Spectroscopy:
Proton NMR typically shows signals for methyl groups, aromatic protons, and aminoethyl protons. The NH and amino protons appear as singlets or broad signals depending on solvent and concentration.Infrared Spectroscopy:
Characteristic absorption bands include NH stretching (~3200–3400 cm⁻¹), carbonyl stretching (~1690–1710 cm⁻¹), and amino group vibrations.Elemental Analysis:
Confirms the molecular formula and purity, matching calculated percentages of C, H, N, and O.
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Core Scaffold Synthesis | Cyclization of hydrazine derivatives with β-dicarbonyl compounds |
| Pyrimidine Ring Formation | Reaction with carbodiimides, isocyanates, amides, or ureas |
| Aminoethyl Group Introduction | Nucleophilic substitution or reductive amination at position 7 |
| Typical Solvents | DMF, DMSO, or other polar aprotic solvents |
| Catalysts/Additives | Piperidine or other bases to facilitate condensation |
| Reaction Conditions | Reflux for several hours (e.g., 5 h), sometimes microwave-assisted |
| Purification | Recrystallization from DMF or chromatographic methods |
| Characterization | NMR, IR, elemental analysis, melting point |
Research Findings and Optimization Notes
The choice of β-dicarbonyl compounds and hydrazine derivatives influences regioselectivity and yield of the pyrazolo ring.
One-pot methodologies reduce reaction steps and improve efficiency, especially when combined with oxidative halogenation or direct aminoalkylation.
Reaction conditions such as temperature, solvent polarity, and catalyst concentration critically affect product purity and yield.
Aminoethyl substitution requires careful control to avoid side reactions such as polymerization or over-alkylation.
Chemical Reactions Analysis
Types of Reactions
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications in medicinal chemistry and material science.
Scientific Research Applications
Anti-mycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines, including 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, as potent inhibitors of mycobacterial ATP synthase. This mechanism is crucial for the treatment of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. A study demonstrated that various analogues of this compound exhibited significant in vitro growth inhibition against M.tb, with some showing low toxicity towards mammalian cells and favorable pharmacokinetic profiles .
Structure-Activity Relationship (SAR) Studies
The SAR studies conducted on derivatives of this compound revealed that specific substitutions at the 3 and 5 positions of the pyrazolo core significantly influenced their anti-mycobacterial potency. For instance, compounds with a 3-(4-fluoro)phenyl group demonstrated enhanced activity compared to others .
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| 11 | 4-Fluoro | 0.40 |
| 12 | 4-Methoxy | 0.73 |
| 13 | No Substituent | 0.88 |
Other Therapeutic Uses
In addition to its anti-mycobacterial properties, this compound has shown potential in other therapeutic areas:
- Cancer Therapy : Pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of various kinases involved in cancer progression. Their ability to modulate cell signaling pathways makes them candidates for targeted cancer therapies .
- Neuroprotection : Some derivatives have been explored for neuroprotective effects in models of neurodegenerative diseases. Their mechanism may involve the modulation of neuroinflammatory pathways .
Case Study 1: Inhibition of Mycobacterial ATP Synthase
A comprehensive study synthesized a series of pyrazolo[1,5-a]pyrimidin-7-amines and evaluated their activity against M.tb. The most promising compounds were identified based on their ability to inhibit ATP synthesis in mycobacterial cultures. The study reported that compounds with specific electronic properties at the substituent positions exhibited superior inhibitory activity .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the SAR of various derivatives of this compound. The findings indicated that small electron-donating groups significantly enhanced activity against M.tb. Compounds with bulky substituents were generally less effective due to steric hindrance affecting binding affinity .
Mechanism of Action
The mechanism of action of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TrKA) . By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, forming essential hydrogen bonds that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications: Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Aminoethyl Group (Target Compound): The primary amine may enhance solubility and enable conjugation for targeted drug delivery.
- Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidines: Fluorophenyl and aryl substituents at the 3- and 5-positions correlate with potent inhibition of Mycobacterium tuberculosis growth, highlighting the importance of aromatic/hydrophobic groups .
Biological Activity
7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and molecular interactions based on recent research findings.
- Chemical Formula : CHNO
- Molecular Weight : 229.24 g/mol
- CAS Number : 56723908
Synthesis of the Compound
The synthesis of this compound involves cyclization reactions that allow for the introduction of various functional groups. The synthetic methodologies typically include:
- Cyclization of 5-aminopyrazoles with N-Boc-α-amino acid-derived ynones.
- Transformation of ester and Boc-amino functions to yield the final product.
This synthetic versatility facilitates the exploration of structure-activity relationships (SAR) that are crucial for optimizing biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine exhibit significant anticancer effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- Key Findings :
- Compound 7b showed potent cytotoxicity across all tested cell lines.
- Compound 15b induced G2/M phase cell cycle arrest in HepG2 cells, indicating its potential as a chemotherapeutic agent.
- Compound 7c demonstrated excellent gastrointestinal absorption and potential blood-brain barrier (BBB) permeability, making it a promising candidate for further development .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Cathepsin K Inhibition : A series of derivatives were tested for their inhibitory activity against cathepsin K, an enzyme implicated in bone resorption and cancer metastasis. The most active compounds exhibited moderate inhibition with Ki values greater than 77 μM .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding modes of these compounds within enzyme active sites. These studies provide insights into how structural modifications can enhance binding affinity and specificity:
- Docking simulations indicated that certain substitutions at the pyrazole ring significantly improve interaction with target enzymes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Focus | Key Results |
|---|---|---|
| Study 1 | Anticancer Evaluation | Compound 7b showed broad-spectrum anticancer activity against MCF7, HepG2, and HCT116 with IC50 values in low micromolar range. |
| Study 2 | Enzyme Inhibition | Derivatives demonstrated moderate inhibition against cathepsin K; structural modifications led to enhanced activity. |
| Study 3 | Molecular Docking | Insights into binding interactions were gained; specific substitutions improved binding affinities significantly. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for constructing the pyrazolo[1,5-a]pyrimidine core in derivatives like 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?
- Methodological Answer : The core structure is typically synthesized via cyclocondensation of aminopyrazoles with β-diketones or enaminones. For example, Koidan et al. (2024) utilized silylformamidine intermediates in benzene to functionalize position 7 of pyrazolo[1,5-a]pyrazines, achieving high regioselectivity. Key steps include refluxing in polar solvents (e.g., pyridine), followed by crystallization from hexane or ethanol . HRMS and NMR data are critical for confirming intermediate structures .
Q. How are elemental analysis discrepancies addressed during compound characterization?
- Methodological Answer : Discrepancies between calculated and found values (e.g., C, H, N) require iterative purification and analytical validation. For instance, Koidan et al. (2024) reported a 0.3% deviation in carbon content (calculated: 61.65% vs. found: 61.78%), resolved via repeated recrystallization and HRMS validation to confirm molecular integrity . Cross-validation using ¹H/¹³C NMR and high-resolution mass spectrometry is recommended .
Q. What safety protocols are critical when handling reactive intermediates in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Use gloveboxes for air-sensitive steps (e.g., silylformamidine reactions) and ensure proper ventilation for volatile byproducts. Protective gear (gloves, goggles) is mandatory, and waste must be segregated for professional disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in position 7 functionalization be mitigated?
- Methodological Answer : Steric and electronic directing groups (e.g., nitro, bromo substituents) enhance regioselectivity. demonstrates that electron-withdrawing groups at position 3 direct formylation to position 7 with >90% yield. Computational modeling (DFT) of transition states can further predict reactivity .
Q. What experimental designs are optimal for evaluating biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Use randomized block designs with split-split plots for multi-variable assays (e.g., enzyme inhibition, cytotoxicity). For example, evaluate dose-response relationships across 4 replicates with 5 biological repeats per condition to ensure statistical robustness . Include positive controls (e.g., known kinase inhibitors) and validate via Western blot or HPLC-MS .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For pyrazolo[1,5-a]pyrimidines, deuterated DMSO or CDCl3 stabilizes the dominant tautomer. Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian09) and cross-reference crystallographic data (e.g., CCDC entries) .
Q. What strategies improve yield in multi-step syntheses of 7-substituted derivatives?
- Methodological Answer : Optimize stepwise protecting group strategies. achieved 67–70% yields for 7-amino derivatives using orthogonal protection (e.g., tert-butoxycarbonyl for amines) and Pd-catalyzed coupling. Monitor reactions via TLC (silica gel, UV detection) and isolate intermediates via flash chromatography .
Q. How can environmental impacts of pyrazolo[1,5-a]pyrimidine synthesis be minimized?
- Methodological Answer : Adopt green chemistry principles: replace benzene with cyclopentyl methyl ether (CPME) as a safer solvent. recommends lifecycle analysis (LCA) to assess biodegradability and ecotoxicity. Use enzyme-mediated catalysis (e.g., lipases) to reduce heavy metal waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
